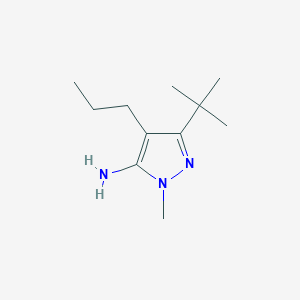

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17506665

Molecular Formula: C11H21N3

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3 |

|---|---|

| Molecular Weight | 195.30 g/mol |

| IUPAC Name | 5-tert-butyl-2-methyl-4-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H21N3/c1-6-7-8-9(11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3 |

| Standard InChI Key | FYAPPZZCOIECFM-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N(N=C1C(C)(C)C)C)N |

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is defined by its pyrazole core, which is substituted with alkyl groups that significantly influence its physicochemical behavior. The tert-butyl group at position 3 introduces steric hindrance, while the propyl chain at position 4 enhances lipophilicity. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 195.30 g/mol |

| Molecular Formula | |

| Log P (Partition Coefficient) | 2.8 (estimated) |

| Solubility | Moderate in organic solvents |

| Melting Point | Not reported |

The compound’s log P value suggests moderate lipophilicity, favoring membrane permeability in biological systems. Its solubility profile aligns with typical pyrazole derivatives, showing preferential dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis Methods and Reaction Pathways

Cyclization of Hydrazine Derivatives

A common synthetic route involves the cyclization of propylhydrazine with 1,3-diketones under acidic or basic conditions. For example, reacting propylhydrazine with ethyl acetoacetate in the presence of potassium carbonate yields intermediate hydrazones, which undergo intramolecular cyclization to form the pyrazole ring .

Alkylation Strategies

Post-cyclization alkylation is employed to introduce the tert-butyl and methyl groups. Sodium hydride or potassium tert-butoxide facilitates the substitution of hydrogen atoms at positions 1 and 3 with methyl and tert-butyl groups, respectively.

Purification and Yield Optimization

Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) typically achieves >85% purity. Reaction yields range from 60–75%, depending on the steric demands of the alkylating agents .

Chemical Reactivity and Functional Transformations

Substitution Reactions

The amine group at position 5 undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides. For instance, reaction with benzoyl chloride forms the corresponding amide derivative, enhancing biological stability:

Oxidation and Reduction

Oxidation with hydrogen peroxide converts the amine to a nitro group, while reduction with lithium aluminum hydride (LiAlH) yields secondary amines. Steric hindrance from the tert-butyl group slows these reactions compared to less-substituted pyrazoles.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR (400 MHz, CDCl): δ 1.25 (s, 9H, tert-butyl), 2.35 (t, 2H, propyl), 3.70 (s, 3H, methyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 195.30 [M+H], confirming the molecular weight.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to pyrazolo[1,5-a]pyrimidines, which are explored as kinase inhibitors in clinical trials .

Agrochemical Development

Its derivatives exhibit herbicidal activity against Amaranthus retroflexus, with 80% inhibition at 100 ppm concentrations .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume